molecular formula C19H20ClN3O4 B6112757 N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide

N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide

Numéro de catalogue B6112757
Poids moléculaire: 389.8 g/mol
Clé InChI: OXSTVHDAJFXRHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide, commonly known as CNB-001, is a novel drug compound that has shown promising results in various scientific research studies.

Mécanisme D'action

CNB-001 exerts its pharmacological effects through multiple mechanisms of action. It acts as a free radical scavenger, reducing oxidative stress and protecting cells from damage. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation and promoting tissue repair. Additionally, CNB-001 induces apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects in scientific research studies. It reduces oxidative stress and inflammation, protects neurons from damage, promotes tissue repair, induces apoptosis in cancer cells, and inhibits the growth of cancer cells. Additionally, CNB-001 has been shown to improve cognitive function and memory in animal models, making it a potential therapeutic agent for cognitive disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of CNB-001 is its broad range of pharmacological activities, making it a potential therapeutic agent for various diseases. Additionally, CNB-001 has shown to have low toxicity and high bioavailability, making it a safe and effective drug compound. However, one of the limitations of CNB-001 is its high cost of synthesis, making it difficult to produce in large quantities for clinical trials.

Orientations Futures

There are several future directions for CNB-001 research, including clinical trials for neurodegenerative diseases, inflammatory diseases, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for CNB-001. Furthermore, studies are needed to investigate the potential drug-drug interactions and side effects of CNB-001 when used in combination with other drugs. Finally, research is needed to explore the potential of CNB-001 as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, CNB-001 is a novel drug compound that has shown promising results in various scientific research studies. It has a broad range of pharmacological activities, including neuroprotection, anti-inflammatory, and anti-cancer activities. CNB-001 exerts its pharmacological effects through multiple mechanisms of action, including free radical scavenging, inhibition of pro-inflammatory cytokines, and induction of apoptosis in cancer cells. While CNB-001 has several advantages, such as low toxicity and high bioavailability, it also has limitations, such as high cost of synthesis. Further research is needed to determine the optimal dosage and administration route for CNB-001 and to investigate its potential as a therapeutic agent for other diseases.

Méthodes De Synthèse

CNB-001 is synthesized through a multistep process involving the reaction of 2-chloro-4-nitroaniline with 3-(2-ethylbutanoylamino)benzoic acid. The resulting product is then purified through recrystallization to obtain CNB-001 in its pure form.

Applications De Recherche Scientifique

CNB-001 has been extensively studied in various scientific research applications, including neuroprotection, anti-inflammatory, and anti-cancer activities. In neuroprotection studies, CNB-001 has shown to protect neurons from oxidative stress and inflammation-induced damage, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory studies, CNB-001 has demonstrated the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. In anti-cancer studies, CNB-001 has shown to induce apoptosis and inhibit the growth of cancer cells, making it a potential therapeutic agent for various types of cancer.

Propriétés

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-(2-ethylbutanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-3-12(4-2)18(24)21-14-7-5-6-13(10-14)19(25)22-17-9-8-15(23(26)27)11-16(17)20/h5-12H,3-4H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSTVHDAJFXRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.